2,4-Dichloro-3,5-dinitrobenzoic acid

Description

The exact mass of the compound 2,4-Dichloro-3,5-dinitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-3,5-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3,5-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

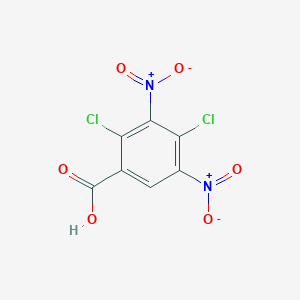

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O6/c8-4-2(7(12)13)1-3(10(14)15)5(9)6(4)11(16)17/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJYCLPVZHBZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200701 | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52729-03-0 | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52729-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52729-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TW78MTV6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid?

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its properties, safety, and a proposed synthetic methodology.

Compound Identification and General Properties

2,4-Dichloro-3,5-dinitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms and two nitro groups attached to the benzene ring.

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-3,5-dinitrobenzoic acid[1] |

| CAS Number | 52729-03-0[1][2][3] |

| Molecular Formula | C₇H₂Cl₂N₂O₆[2][3][4] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)N(=O)[O-])Cl)N(=O)[O-])C(=O)O |

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 281.01 g/mol | [3] |

| Physical State | Yellow crystalline powder | [1] |

| Melting Point | 212-213 °C | [1] |

| Boiling Point | 433.7 °C at 760 mmHg | [1] |

| Density | 1.879 g/cm³ | [1] |

| Flash Point | 216.1 °C | [1] |

| Solubility | No specific quantitative data is readily available. Based on structurally similar compounds, it is expected to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone.[5] | N/A |

| pKa | No experimentally determined value is readily available. However, considering the electron-withdrawing effects of the two chloro and two nitro groups, it is expected to be a strong acid. For comparison, the pKa of 3,5-dinitrobenzoic acid is 2.82[6], and the pKa of 2,4-dichlorobenzoic acid is 2.68.[7] | N/A |

Safety and Hazard Information

Handling of 2,4-Dichloro-3,5-dinitrobenzoic acid requires adherence to standard laboratory safety protocols due to its irritant nature.

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

Precautionary Statements:

-

Prevention: P264 (Wash hands and exposed skin thoroughly after handling), P280 (Wear protective gloves, clothing, eye, and face protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P317 (If skin irritation occurs: Get medical help).[1]

Experimental Protocols

Proposed Synthesis: Nitration of 2,4-Dichlorobenzoic Acid

Disclaimer: This protocol is a representative example and has not been optimized. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,4-Dichlorobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Crushed Ice and Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, slowly add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid while stirring. Cool the mixture in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a 1:1 or similar ratio, while cooling in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture to the stirred solution of 2,4-dichlorobenzoic acid via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10-15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, the temperature may be slowly raised to room temperature or slightly above and held for several hours.[9]

-

Workup (Quenching): Once the reaction is complete, very slowly pour the reaction mixture over a large volume of crushed ice and water with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final 2,4-Dichloro-3,5-dinitrobenzoic acid product.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

The following diagrams illustrate the logical workflow for the proposed synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Caption: Proposed workflow for the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid.

References

- 1. echemi.com [echemi.com]

- 2. 2,4-DICHLORO-3,5-DINITROBENZOIC ACID | VSNCHEM [vsnchem.com]

- 3. scbt.com [scbt.com]

- 4. chemcd.com [chemcd.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pKa values [stenutz.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 10. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS: 52729-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid, with the CAS number 52729-03-0, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms and two nitro groups attached to the benzene ring. This technical guide provides a comprehensive overview of its chemical and physical properties. It is important to note that, based on currently available public information, this compound is primarily used for research purposes, and there is a significant lack of data regarding its biological activity and potential applications in drug development.[1]

Physicochemical Properties

The quantitative data for 2,4-Dichloro-3,5-dinitrobenzoic acid are summarized in the table below, providing a clear comparison of its key physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 52729-03-0 | [1] |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1] |

| Molecular Weight | 281.01 g/mol | [1] |

| Appearance | Yellow crystalline powder | ECHEMI |

| Melting Point | 210-211 °C | ECHEMI |

| Boiling Point | 433.7 °C at 760 mmHg | ECHEMI |

| Density | 1.879 g/cm³ | ECHEMI |

| Flash Point | 216.1 °C | ECHEMI |

| EINECS Number | 258-136-3 | ECHEMI |

Experimental Protocols

Proposed Synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid

A detailed experimental protocol for the synthesis of 2,4-dichloro-3,5-dinitrobenzoic acid is not explicitly available in the reviewed literature. However, based on established methods for the nitration of substituted benzoic acids, a plausible synthetic route can be proposed. The following protocol is a theoretical procedure derived from the synthesis of structurally similar compounds, such as 2-chloro-3,5-dinitrobenzoic acid and 3,5-dinitrobenzoic acid.

Disclaimer: This is a proposed synthesis and has not been experimentally validated for this specific compound according to the available literature. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.

Objective: To synthesize 2,4-dichloro-3,5-dinitrobenzoic acid via the nitration of 2,4-dichlorobenzoic acid.

Materials:

-

2,4-Dichlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution should be performed under constant stirring in a well-ventilated fume hood.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Slowly add a stoichiometric excess of fuming nitric acid dropwise to the cooled solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. Based on protocols for similar compounds, a reaction time of several hours at a slightly elevated temperature (e.g., 25-40 °C) may be required to ensure complete dinitration. The optimal temperature and reaction time would need to be determined empirically.

-

Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude 2,4-dichloro-3,5-dinitrobenzoic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product as a yellow crystalline solid.

-

Drying: Dry the purified product under vacuum.

Biological Assays and Experimental Workflows

A thorough search of scientific literature and patent databases did not yield any information regarding the biological activity of 2,4-dichloro-3,5-dinitrobenzoic acid. There are no published studies detailing its evaluation in any biological assays, including enzymatic, cell-based, or in vivo experiments. Consequently, there are no established experimental protocols or workflows for assessing its biological effects.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Signaling Pathways and Logical Relationships

Due to the absence of any reported biological activity for 2,4-dichloro-3,5-dinitrobenzoic acid, there is no information available on any signaling pathways that it may modulate. The mechanism of action of this compound is currently unknown.

The logical relationship for the proposed synthesis is outlined in the diagram below, illustrating the progression from the starting material to the final product through a series of chemical transformations and purification steps.

References

IUPAC name and structure of 2,4-Dichloro-3,5-dinitrobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,4-dichloro-3,5-dinitrobenzoic acid, a halogenated and nitrated aromatic carboxylic acid. It details the compound's chemical identity, physical and chemical properties, a representative synthetic protocol, and its safety profile. This guide is intended for professionals in chemical research and drug development who may use this compound as a building block or intermediate in the synthesis of more complex molecules.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,4-Dichloro-3,5-dinitrobenzoic acid .[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at positions 2 and 4, and two nitro groups at positions 3 and 5.

Molecular Structure:

Caption: Chemical structure of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-dichloro-3,5-dinitrobenzoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 52729-03-0 | [1][2][3][4] |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1][2] |

| Molecular Weight | 281.01 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 210-213 °C | [1][3] |

| Boiling Point | 433.7 °C at 760 mmHg | [1] |

| Density | 1.879 g/cm³ | [1] |

| Flash Point | 216.1 °C | [1] |

Experimental Protocols: Synthesis

Objective: To synthesize 2,4-dichloro-3,5-dinitrobenzoic acid via the nitration of 2,4-dichlorobenzoic acid.

Materials:

-

2,4-Dichlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid. Stir until the solid is completely dissolved.

-

Maintain the temperature of the mixture at 0-5 °C.

-

Slowly add a nitrating mixture (a combination of concentrated sulfuric acid and fuming nitric acid) dropwise to the reaction flask. The temperature should be carefully monitored and controlled to prevent runaway reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by stirring at room temperature or gentle heating to ensure the completion of the dinitration.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the final 2,4-dichloro-3,5-dinitrobenzoic acid.

-

Dry the purified product under a vacuum.

Logical Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of 2,4-dichloro-3,5-dinitrobenzoic acid.

Applications in Research and Development

Halogenated and nitrated benzoic acids are valuable intermediates in organic synthesis. While specific applications for 2,4-dichloro-3,5-dinitrobenzoic acid are not detailed in the search results, related compounds like 3,5-dinitrobenzoic acid are used as key intermediates in the production of pharmaceuticals and dyes.[7][8] The presence of multiple reactive sites—the carboxylic acid group, the nitro groups (which can be reduced to amines), and the chlorine atoms (which can be subjected to nucleophilic substitution)—makes this molecule a versatile scaffold for building more complex chemical structures. In drug development, such intermediates are crucial for creating novel active pharmaceutical ingredients (APIs).[7][9]

Safety and Handling

According to the available safety data, 2,4-dichloro-3,5-dinitrobenzoic acid is classified as a substance that causes skin and serious eye irritation.[10]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[10]

-

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[10]

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 2,4-DICHLORO-3,5-DINITROBENZOIC ACID | 52729-03-0 [chemicalbook.com]

- 4. chemcd.com [chemcd.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Chloro-3,5-dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

Molecular weight and formula for 2,4-Dichloro-3,5-dinitrobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2,4-Dichloro-3,5-dinitrobenzoic acid is a highly substituted aromatic carboxylic acid. Its structure, featuring two chlorine atoms and two nitro groups, makes it a potentially reactive molecule and a possible intermediate for chemical synthesis.

Physicochemical and Identification Data

The following table summarizes the key quantitative data for 2,4-Dichloro-3,5-dinitrobenzoic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1] |

| Molecular Weight | 281.01 g/mol | [1] |

| CAS Number | 52729-03-0 | [1] |

| Appearance | Yellow Crystalline Powder | |

| Melting Point | 210-211 °C | |

| Density | 1.879 g/cm³ |

Experimental Protocols

A specific, detailed, and verifiable experimental protocol for the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid is not available in peer-reviewed journals or patent literature based on extensive searches. However, the synthesis of structurally similar compounds generally involves the nitration of a dichlorinated benzene derivative. For example, patents describe the synthesis of related compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride by reacting 2,4-dichlorobenzotrifluoride with a mixture of fuming sulfuric acid and nitric acid at elevated temperatures.[2] This suggests a potential, though unconfirmed, synthetic pathway.

General Hypothetical Synthesis Workflow:

The logical flow for a potential synthesis, based on related compounds, would likely involve the nitration of 2,4-dichlorobenzoic acid.

Caption: Hypothetical synthesis pathway for 2,4-Dichloro-3,5-dinitrobenzoic acid.

Disclaimer: This diagram represents a hypothetical reaction pathway based on standard organic chemistry principles for nitration and the synthesis of analogous compounds. A validated experimental protocol for this specific molecule is not publicly available.

Applications and Biological Activity

Commercial suppliers list 2,4-Dichloro-3,5-dinitrobenzoic acid as a "biochemical for proteomics research".[1][3] However, there are no available application notes, research articles, or patents that detail how it is used in this context. It is possible the compound is used as a reagent for derivatizing proteins or peptides for mass spectrometry analysis, but this is speculative. No information regarding its interaction with specific biological targets, involvement in signaling pathways, or use in drug development has been found in the public domain.

Safety and Handling

According to available Safety Data Sheets (SDS), 2,4-Dichloro-3,5-dinitrobenzoic acid is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation and serious eye irritation.

-

Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area. Avoid generating dust.

The logical relationship for handling and risk mitigation is straightforward.

Caption: Logical flow of hazard mitigation for chemical handling.

References

Spectral Analysis of 2,4-Dichloro-3,5-dinitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS Number: 52729-03-0). While publicly accessible experimental spectra for this specific compound are limited, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.

Compound Properties

2,4-Dichloro-3,5-dinitrobenzoic acid is a yellow crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52729-03-0 | [1][3] |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [3] |

| Molecular Weight | 281.01 g/mol | [3] |

| Melting Point | 210-213 °C | [1][2][4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Density | 1.879 g/cm³ | [1] |

Predicted Spectral Data

The following sections describe the anticipated spectral data for 2,4-Dichloro-3,5-dinitrobenzoic acid based on its molecular structure. These are predictions and would require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| N-O stretch (nitro group, asymmetric) | 1550-1500 |

| N-O stretch (nitro group, symmetric) | 1350-1300 |

| C-Cl stretch | 850-550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the highly substituted aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.0-8.5 | Singlet | 1H | Aromatic proton (Ar-H) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Due to the substitution pattern, seven distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~145-155 | Aromatic carbons attached to nitro groups |

| ~130-140 | Aromatic carbons attached to chlorine atoms |

| ~120-130 | Aromatic carbon attached to the carboxylic acid group |

| ~120-125 | Aromatic carbon with a hydrogen atom |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| ~280/282/284 | Molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-NO₂]⁺ | Loss of a nitro group |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a compound such as 2,4-Dichloro-3,5-dinitrobenzoic acid.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (KBr Pellet):

-

A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Procedure:

-

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the chosen deuterated solvent.

-

The solution is transferred to an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrument: A mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Procedure (ESI):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of 2,4-Dichloro-3,5-dinitrobenzoic acid in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-3,5-dinitrobenzoic acid. Due to the limited availability of public data on the quantitative solubility of this specific compound, this document outlines a standardized experimental protocol for its determination in aqueous and organic solvents. Furthermore, it presents a framework for the systematic collection and presentation of solubility data, crucial for applications in research, chemical synthesis, and pharmaceutical development.

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid is a poly-substituted aromatic carboxylic acid. Its chemical structure, featuring two chlorine atoms and two nitro groups on the benzene ring, suggests a complex solubility profile influenced by the interplay of polar (carboxyl and nitro groups) and non-polar (dichlorinated benzene ring) moieties. Understanding the solubility of this compound in various solvents is fundamental for its purification, reaction chemistry, formulation, and potential biological applications.

Physicochemical Properties

A summary of the known physicochemical properties of 2,4-dichloro-3,5-dinitrobenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1] |

| Molecular Weight | 281.01 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 210-211 °C | [1] |

| Solubility | No data available |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 2,4-dichloro-3,5-dinitrobenzoic acid in water and a range of organic solvents has not been found in peer-reviewed journals or publicly accessible chemical databases. To facilitate the systematic study and reporting of this data, the following table is provided as a template for researchers.

Table 1: Solubility of 2,4-Dichloro-3,5-dinitrobenzoic Acid in Various Solvents at Different Temperatures (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | ||

| 37 | Shake-Flask | |||

| 50 | Shake-Flask |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the determination of the equilibrium solubility of 2,4-dichloro-3,5-dinitrobenzoic acid in various solvents using the isothermal shake-flask method.

Materials and Equipment

-

2,4-Dichloro-3,5-dinitrobenzoic acid (high purity)

-

Selected solvents (analytical grade or higher): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Experimental Workflow

The logical workflow for the experimental determination of solubility is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-dichloro-3,5-dinitrobenzoic acid to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,4-dichloro-3,5-dinitrobenzoic acid of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 2,4-dichloro-3,5-dinitrobenzoic acid in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Relationships in Solubility

The solubility of 2,4-dichloro-3,5-dinitrobenzoic acid is governed by several interconnected physicochemical principles. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the compound.

Conclusion

This technical guide addresses the current gap in publicly available quantitative solubility data for 2,4-dichloro-3,5-dinitrobenzoic acid. By providing a detailed experimental protocol and a template for data presentation, it is intended to empower researchers, scientists, and drug development professionals to systematically determine and report these crucial physicochemical parameters. A thorough understanding of the solubility of this compound will undoubtedly facilitate its effective utilization in various scientific and industrial applications.

References

Predicted pKa of 2,4-Dichloro-3,5-dinitrobenzoic acid.

An In-depth Technical Guide to the Predicted pKa of 2,4-Dichloro-3,5-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) of 2,4-dichloro-3,5-dinitrobenzoic acid. Due to the absence of a publicly available, experimentally determined pKa for this specific compound, this guide leverages data from structurally similar compounds and outlines the established methodologies for its prediction. This information is crucial for understanding the ionization state of the molecule, which in turn influences its solubility, lipophilicity, and interactions with biological systems—key parameters in drug discovery and development.[1][2][3]

Understanding pKa and its Importance

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. For a drug molecule, the pKa is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) properties.[2] The ionization state of a compound at a given pH, which is determined by its pKa, affects its ability to cross biological membranes, bind to target proteins, and its overall solubility.[1][2][3]

Predicted pKa of 2,4-Dichloro-3,5-dinitrobenzoic acid

To provide a quantitative estimate, we can analyze the pKa values of structurally related benzoic acids.

| Compound | Structure | pKa |

| Benzoic acid | C₆H₅COOH | 4.20 |

| 3,5-Dinitrobenzoic acid | (O₂N)₂C₆H₃COOH | 2.82[4] |

| 4-Chloro-3,5-dinitrobenzoic acid | Cl(O₂N)₂C₆H₂COOH | ~2.64[5] |

The addition of two nitro groups to benzoic acid, as seen in 3,5-dinitrobenzoic acid, lowers the pKa from 4.20 to 2.82 due to the strong electron-withdrawing nature of the nitro groups which stabilizes the carboxylate anion.[4] The further addition of a chlorine atom in the 4-position, as in 4-chloro-3,5-dinitrobenzoic acid, results in an even lower pKa of approximately 2.64.[5]

Given that 2,4-dichloro-3,5-dinitrobenzoic acid has an additional electron-withdrawing chloro group at the 2-position compared to 4-chloro-3,5-dinitrobenzoic acid, its pKa is predicted to be even lower. The ortho-chloro group will exert a significant inductive effect, further stabilizing the conjugate base. Therefore, the pKa of 2,4-dichloro-3,5-dinitrobenzoic acid is anticipated to be less than 2.64 . A precise value would require experimental determination or high-level computational modeling.

Methodologies for pKa Determination

The prediction and experimental determination of pKa values are cornerstones of physical chemistry and are essential in pharmaceutical sciences.

Experimental Protocols

Common experimental methods for pKa determination include:

-

Potentiometric Titration : This is a highly accurate and widely used method. It involves the gradual addition of a titrant (a strong base) to a solution of the acid. The pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

-

Spectrophotometry : This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The absorbance of a solution is measured at various pH values, and the pKa can be determined from the change in absorbance.

-

Conductivity Measurements : The electrical conductivity of a solution of the acid is measured at different concentrations. The degree of dissociation, and thus the Ka and pKa, can be calculated from the conductivity data.[5]

Computational Protocols

A variety of computational methods are available for predicting pKa values. These methods are particularly useful for screening large numbers of compounds or for molecules that are difficult to synthesize or handle.

-

Quantitative Structure-Property Relationship (QSPR) : These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimentally determined pKa values.[6][7] Hammett-type equations are a classic example of this approach.[5]

-

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[8][9] The change in Gibbs free energy for the deprotonation reaction can be calculated, from which the pKa can be derived.[6] Different functionals and basis sets can be employed to achieve varying levels of accuracy.[9]

-

Commercial Software : Several software packages are available that provide accurate pKa predictions based on large databases of experimental data and sophisticated algorithms.

-

ACD/Labs : This software utilizes a large database of over 31,000 compounds and employs Hammett-type equations and other empirical methods to predict pKa values.[10][11][12]

-

ChemAxon : ChemAxon's pKa predictor uses a combination of rule-based methods and calculations of partial charge distribution.[1][3][13][14][15][16]

-

Logical Workflow for pKa Prediction

The prediction of the pKa of 2,4-dichloro-3,5-dinitrobenzoic acid is based on the additive effects of its electron-withdrawing substituents. The following diagram illustrates the logical relationship between the molecular structure and its acidity.

Conclusion

The pKa of 2,4-dichloro-3,5-dinitrobenzoic acid is predicted to be significantly low, likely less than 2.64, due to the strong electron-withdrawing effects of the two chloro and two nitro substituents. This low pKa indicates that the compound will exist predominantly in its ionized (carboxylate) form at physiological pH. For drug development professionals, this suggests that the molecule will likely have high aqueous solubility but may face challenges with membrane permeability. Accurate determination of its pKa through experimental methods or high-fidelity computational models is recommended for any quantitative structure-activity relationship (QSAR) studies or pharmacokinetic modeling.

References

- 1. chemaxon.com [chemaxon.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemaxon.com [chemaxon.com]

- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. art.torvergata.it [art.torvergata.it]

- 10. acdlabs.com [acdlabs.com]

- 11. chemaxon.com [chemaxon.com]

- 12. acdlabs.com [acdlabs.com]

- 13. chemaxon.com [chemaxon.com]

- 14. docs.chemaxon.com [docs.chemaxon.com]

- 15. chemaxon.com [chemaxon.com]

- 16. m.youtube.com [m.youtube.com]

Unlocking the Potential of 2,4-Dichloro-3,5-dinitrobenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3,5-dinitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its electron-deficient aromatic ring and reactive carboxylic acid moiety make it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide explores the potential research applications of 2,4-Dichloro-3,5-dinitrobenzoic acid, providing insights into its synthesis, derivatization, and prospective biological activities. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in the modern research environment.

Physicochemical Properties and Spectroscopic Data

2,4-Dichloro-3,5-dinitrobenzoic acid is a yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1] |

| Molecular Weight | 281.01 g/mol | [1] |

| Melting Point | 210-211 °C | [1] |

| Boiling Point | 433.7 °C at 760 mmHg | [1] |

| Density | 1.879 g/cm³ | [1] |

| CAS Number | 52729-03-0 | [1] |

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A single proton signal in the aromatic region, likely a singlet. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms, including the carboxyl carbon, four aromatic carbons (two substituted with chloro, two with nitro groups), and the carbon bearing the carboxylic acid. |

| IR | Characteristic peaks for C=O stretching of the carboxylic acid, O-H stretching, C-Cl stretching, and N-O stretching of the nitro groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of 2,4-Dichloro-3,5-dinitrobenzoic Acid

A detailed experimental protocol for the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid is not explicitly available in the reviewed literature. However, based on established methods for the nitration of aromatic compounds, a plausible synthetic route starting from 2,4-dichlorobenzoic acid can be proposed. The following protocol is adapted from the synthesis of similar nitroaromatic compounds.[2]

Proposed Experimental Protocol: Nitration of 2,4-Dichlorobenzoic Acid

Materials:

-

2,4-Dichlorobenzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cautiously add 2,4-dichlorobenzoic acid to an excess of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the completion of the dinitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid, 2,4-Dichloro-3,5-dinitrobenzoic acid, is then collected by vacuum filtration.

-

Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 2,4-Dichloro-3,5-dinitrobenzoic acid.

dot

Caption: Proposed workflow for the synthesis of 2,4-Dichloro-3,5-dinitrobenzoic acid.

Potential Research Applications

The highly functionalized structure of 2,4-Dichloro-3,5-dinitrobenzoic acid makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and as chemical probes.

As a Scaffold for Novel Antimicrobial Agents

Derivatives of dichlorobenzoic acid have demonstrated promising antimicrobial activity. For instance, 2,4-dichloro-5-sulfamoyl benzoic acid, isolated from a marine bacterium, has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests that the 2,4-dichloro-benzoic acid scaffold can be a valuable starting point for the development of new antibiotics.

| Compound | Organism | MIC₅₀ (µg/mL) | Reference |

| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcus aureus (ATCC 29213) | 4.0 ± 0.5 | |

| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcus aureus (ATCC 25923) | 0.8 ± 0.14 |

dot

Caption: Workflow for developing antimicrobial agents from the core scaffold.

As a Precursor for Enzyme Inhibitors

The dinitrobenzoic acid moiety has been incorporated into molecules designed as enzyme inhibitors. For example, derivatives of 3,5-dinitrobenzamide have been investigated as anti-tubercular agents. The general principle of enzyme inhibition involves a molecule binding to an enzyme and decreasing its activity. The inhibitor constant, Ki, is a measure of the potency of an inhibitor.[3]

While specific Ki values for 2,4-Dichloro-3,5-dinitrobenzoic acid derivatives are not available in the searched literature, the structural alerts present in the molecule suggest its potential as a starting point for the design of inhibitors for various enzymes, particularly those with electrophilic active sites.

dot

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,4-Dichloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the specific mechanism of action of 2,4-Dichloro-3,5-dinitrobenzoic acid are not extensively available in publicly accessible literature. This guide, therefore, presents a putative mechanism of action extrapolated from the known biological activities of structurally related nitroaromatic and chlorobenzoic acid compounds. The experimental protocols and quantitative data provided are illustrative examples based on common methodologies in the field and should be adapted for specific experimental designs.

Executive Summary

2,4-Dichloro-3,5-dinitrobenzoic acid is a multifaceted aromatic compound, the biological activities of which are predicted to be driven by its distinct chemical features: two nitro groups and two chlorine atoms attached to a benzoic acid scaffold. While direct evidence is sparse, its structural similarity to other biologically active nitroaromatic compounds suggests potential as an antimicrobial and anticancer agent. The proposed mechanisms hinge on the reductive activation of the nitro groups to generate cytotoxic reactive nitrogen species and potential interactions with key cellular pathways. This document serves as a technical guide to the hypothesized mechanisms of action, supported by generalized experimental protocols and illustrative data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid is crucial for interpreting its potential biological activities.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [General Chemical Databases] |

| Molecular Weight | 281.01 g/mol | [General Chemical Databases] |

| Appearance | Yellowish crystalline powder | [General Chemical Databases] |

| Melting Point | 210-211 °C | [General Chemical Databases] |

| pKa | ~2.8 (estimated) | [1] |

Note: Some values are estimated based on structurally similar compounds due to a lack of specific experimental data for 2,4-Dichloro-3,5-dinitrobenzoic acid.

Putative Antimicrobial Mechanism of Action

Nitroaromatic compounds are a known class of antimicrobial agents, often functioning as prodrugs that require activation within the microbial cell.[2][3] The proposed antimicrobial mechanism for 2,4-Dichloro-3,5-dinitrobenzoic acid follows this established paradigm.

Reductive Activation

The primary proposed mechanism is the enzymatic reduction of the nitro groups by microbial nitroreductases.[2] This is a multi-step process that generates a cascade of reactive nitrogen species.

Caption: Proposed reductive activation pathway of 2,4-Dichloro-3,5-dinitrobenzoic acid in microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., E. coli, S. aureus) is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Compound Dilution Series: A serial dilution of 2,4-Dichloro-3,5-dinitrobenzoic acid is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Illustrative Quantitative Data

| Microorganism | MIC (µg/mL) |

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Candida albicans | 128 |

Note: These are hypothetical values for illustrative purposes.

Putative Anticancer Mechanism of Action

Several nitrobenzoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][4] The proposed anticancer mechanisms for 2,4-Dichloro-3,5-dinitrobenzoic acid are likely multifactorial.

Induction of Oxidative Stress and Apoptosis

Similar to its antimicrobial action, the reduction of the nitro groups within cancer cells can lead to the generation of reactive oxygen and nitrogen species, inducing oxidative stress. This can trigger the intrinsic apoptotic pathway.

Caption: Hypothesized induction of apoptosis by 2,4-Dichloro-3,5-dinitrobenzoic acid via oxidative stress.

Potential for Enzyme Inhibition

Benzoic acid derivatives have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs).[5] The specific inhibitory potential of 2,4-Dichloro-3,5-dinitrobenzoic acid would require dedicated enzymatic assays.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2,4-Dichloro-3,5-dinitrobenzoic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Illustrative Quantitative Data

| Cell Line | IC₅₀ (µM) after 48h |

| HeLa (Cervical Cancer) | 25.5 |

| MCF-7 (Breast Cancer) | 42.1 |

| A549 (Lung Cancer) | 58.3 |

Note: These are hypothetical values for illustrative purposes.

General Experimental Workflow

The investigation into the mechanism of action of a novel compound like 2,4-Dichloro-3,5-dinitrobenzoic acid follows a structured workflow.

Caption: A general experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental data for 2,4-Dichloro-3,5-dinitrobenzoic acid is limited, the existing literature on related nitroaromatic and chlorobenzoic acid derivatives provides a strong foundation for hypothesizing its mechanism of action. The compound likely acts as a prodrug that, upon reductive activation, induces cellular damage through the generation of reactive nitrogen and oxygen species. This proposed mechanism suggests its potential as both an antimicrobial and an anticancer agent.

Future research should focus on validating these hypotheses through rigorous experimental studies. Key areas of investigation include:

-

Definitive antimicrobial and anticancer screening: To confirm its biological activity against a broad panel of microbes and cancer cell lines.

-

Elucidation of specific molecular targets: To identify the key enzymes and signaling pathways modulated by the compound.

-

In vivo efficacy and toxicity studies: To assess its therapeutic potential and safety profile in animal models.

Such studies will be instrumental in fully characterizing the mechanism of action of 2,4-Dichloro-3,5-dinitrobenzoic acid and determining its viability as a lead compound for drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential Applications of 2,4-Dichloro-3,5-dinitrobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,5-dinitrobenzoic acid, a halogenated and nitrated aromatic carboxylic acid, presents a versatile scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of multiple reactive sites—the carboxylic acid group and the activated aromatic ring—allows for the synthesis of a diverse array of derivatives, including esters, amides, and other functionalized molecules. This technical guide provides a comprehensive overview of the known synthetic pathways to derivatives of 2,4-dichloro-3,5-dinitrobenzoic acid, supported by detailed experimental protocols for key transformations and a summary of the biological activities observed in structurally related compounds.

Core Compound Profile

Basic physicochemical properties of the parent compound, 2,4-Dichloro-3,5-dinitrobenzoic acid, are summarized below.

| Property | Value | Reference |

| CAS Number | 52729-03-0 | [1] |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [1] |

| Molecular Weight | 281.01 g/mol | [1] |

Synthesis of Key Intermediate: 2,4-Dichloro-3,5-dinitrobenzoyl chloride

The conversion of 2,4-dichloro-3,5-dinitrobenzoic acid to its corresponding acyl chloride is a critical first step in the synthesis of many of its derivatives, particularly esters and amides. The high reactivity of the acyl chloride facilitates nucleophilic acyl substitution reactions.

Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-dinitrobenzoyl chloride

This protocol is a general method for the synthesis of dinitrobenzoyl chlorides and can be adapted for 2,4-dichloro-3,5-dinitrobenzoic acid.

Materials:

-

2,4-dichloro-3,5-dinitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous reaction solvent (e.g., toluene or dichloromethane)

-

Pyridine (catalytic amount, if using thionyl chloride)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-3,5-dinitrobenzoic acid in an excess of thionyl chloride or an equimolar amount of phosphorus pentachloride in an anhydrous solvent.

-

If using thionyl chloride, add a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl or SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or the solvent and phosphorus oxychloride (POCl₃) by distillation under reduced pressure.

-

The crude 2,4-dichloro-3,5-dinitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Synthesis of Ester and Amide Derivatives

Ester Derivatives

Ester derivatives of dinitrobenzoic acids have been investigated for their biological activities. For instance, esters of 3,5-dinitrobenzoic acid have shown antifungal properties.[2][3]

Caption: General reaction scheme for the synthesis of ester derivatives.

Procedure:

-

Dissolve 2,4-dichloro-3,5-dinitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add an equimolar amount of the desired alcohol, followed by the dropwise addition of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Amide Derivatives

Amide derivatives of various benzoic acids are known to possess a wide range of biological activities, including antimicrobial and antiprotozoal effects.[4]

Caption: General reaction scheme for the synthesis of amide derivatives.

Procedure:

-

Dissolve 2,4-dichloro-3,5-dinitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a slight excess (1.1 to 2 equivalents, depending on whether a separate base is used) of the desired primary or secondary amine. If an amine salt is used, a non-nucleophilic base like triethylamine should be added.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the progress by TLC.

-

After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Potential Biological Activities of Derivatives

While specific studies on the biological activities of 2,4-dichloro-3,5-dinitrobenzoic acid derivatives are limited, the activities of structurally similar compounds provide valuable insights into their potential applications.

Antifungal Activity

Derivatives of 3,5-dinitrobenzoic acid, particularly esters, have demonstrated notable antifungal activity against various Candida species.[2][3] For example, methyl 3,5-dinitrobenzoate has been shown to inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the millimolar range.[3] The proposed mechanism of action involves the disruption of the fungal cell membrane.[2] It is plausible that ester and amide derivatives of 2,4-dichloro-3,5-dinitrobenzoic acid could exhibit similar or enhanced antifungal properties due to the presence of the dinitro-aromatic core.

Antibacterial Activity

Various dichlorobenzoic acid derivatives have been reported to possess antibacterial properties. For instance, 2,4-dichloro-5-sulfamoyl benzoic acid, isolated from a marine bacterium, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Additionally, S-substituted 4,6-dichloro-2-mercaptobenzimidazoles have demonstrated potent activity against Gram-positive bacteria.[4] These findings suggest that amide and other derivatives of 2,4-dichloro-3,5-dinitrobenzoic acid could be promising candidates for the development of new antibacterial agents.

The general workflow for screening the biological activity of newly synthesized derivatives is depicted below.

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion and Future Directions

2,4-Dichloro-3,5-dinitrobenzoic acid is a promising starting material for the synthesis of a variety of derivatives. The facile conversion to its highly reactive acid chloride opens up a wide range of synthetic possibilities for creating novel esters, amides, and other analogues. Based on the biological activities of structurally related compounds, these new derivatives hold potential as antifungal and antibacterial agents. Further research should focus on the synthesis and characterization of a library of these derivatives, followed by systematic screening for their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development in the fields of medicinal chemistry and drug discovery. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marine Streptomyces-derived Antibacterial Compound [2, 4-Dichloro-5-sulfamoyl benzoic acid] for MRSA and VRE Strains | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

Commercial Suppliers and Technical Guide for 2,4-Dichloro-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 2,4-Dichloro-3,5-dinitrobenzoic acid (CAS No. 52729-03-0). It is intended for researchers, scientists, and drug development professionals who are considering this compound for their work. This document outlines its physicochemical properties, lists known commercial suppliers, and provides general experimental protocols for its handling, quality control, and potential application.

Introduction to 2,4-Dichloro-3,5-dinitrobenzoic Acid

2,4-Dichloro-3,5-dinitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring two chlorine atoms and two nitro groups on the benzoic acid backbone, makes it a potentially interesting molecule for various applications in chemical synthesis and drug discovery. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group. While this specific compound is offered by several chemical suppliers, detailed research applications and biological activity are not extensively documented in publicly available literature. However, related dichlorinated and dinitrated benzoic acid derivatives have been explored for various purposes, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, some derivatives of 2,4-dichlorobenzoic acid have been investigated for their potential as α-amylase and α-glucosidase inhibitors, suggesting a possible role in antidiabetic research.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloro-3,5-dinitrobenzoic acid is presented in Table 1. This data has been aggregated from various chemical suppliers and databases. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.[4][5][6]

Table 1: Physicochemical Properties of 2,4-Dichloro-3,5-dinitrobenzoic Acid

| Property | Value | References |

| CAS Number | 52729-03-0 | [4][5][6] |

| Molecular Formula | C₇H₂Cl₂N₂O₆ | [4][5][6] |

| Molecular Weight | 281.01 g/mol | [4][5] |

| Appearance | Yellow to off-white crystalline powder | [7] |

| Melting Point | 210-211 °C | [4] |

| Purity | Typically ≥98% or ≥99% | [6][7] |

| Boiling Point | 433.7°C at 760 mmHg | [4] |

Commercial Suppliers

2,4-Dichloro-3,5-dinitrobenzoic acid is available from a number of commercial suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and detailed specifications.

Table 2: Commercial Suppliers of 2,4-Dichloro-3,5-dinitrobenzoic Acid

| Supplier | Website | Notes |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | Offers the compound for biochemical and proteomics research.[5] |

| VSNCHEM | --INVALID-LINK-- | Lists the compound in their catalog. |

| Weifang Yangxu Group Co., Ltd | --INVALID-LINK-- | A China-based supplier.[6] |

| Chemwill Asia Co., Ltd. | --INVALID-LINK-- | Lists the compound with detailed specifications.[7] |

| Finetech Industry Limited | --INVALID-LINK-- | Offers custom synthesis and bulk quantities. |

| Echemi | --INVALID-LINK-- | A platform with multiple listings for the compound.[4] |

Experimental Protocols

While specific experimental protocols for the application of 2,4-Dichloro-3,5-dinitrobenzoic acid are not widely published, this section provides detailed general methodologies for its procurement, quality control, and handling in a research setting.

Procurement and Supplier Qualification

The following workflow outlines the steps for procuring a chemical reagent like 2,4-Dichloro-3,5-dinitrobenzoic acid and qualifying the supplier.

Quality Control and Characterization

Upon receipt, it is crucial to verify the identity and purity of the compound.

Objective: To confirm the identity and assess the purity of the received 2,4-Dichloro-3,5-dinitrobenzoic acid.

Materials:

-

Received 2,4-Dichloro-3,5-dinitrobenzoic acid

-

HPLC-grade solvents (e.g., acetonitrile, water with formic or trifluoroacetic acid)

-

Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

-

Potassium bromide (KBr) for FTIR

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Use a C18 reverse-phase column.

-

Develop a gradient or isocratic method. A typical starting point could be a mobile phase of water and acetonitrile (both with 0.1% formic acid), with a gradient from 10% to 90% acetonitrile over 20-30 minutes.

-

Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Assess purity by calculating the peak area percentage of the main component.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

The expected ¹H NMR spectrum should show a singlet for the aromatic proton. The chemical shift will be significantly downfield due to the electron-withdrawing groups.

-

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms.

-

Compare the obtained spectra with any available reference spectra or predicted spectra to confirm the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.

-

Acquire the IR spectrum.

-

Look for characteristic peaks:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

N-O stretches of the nitro groups (~1500-1560 cm⁻¹ and 1335-1370 cm⁻¹)

-

C-Cl stretches (~600-800 cm⁻¹)

-

Aromatic C=C stretches (~1450-1600 cm⁻¹)

-

-

Safe Handling and Storage

Based on the Safety Data Sheet (SDS), 2,4-Dichloro-3,5-dinitrobenzoic acid should be handled with care.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Potential Biological Activity and Signaling Pathways (Hypothetical)

While the specific biological targets of 2,4-Dichloro-3,5-dinitrobenzoic acid are not well-established, compounds with similar structural features have been shown to exhibit biological activity. For example, derivatives of 2,4-dichlorobenzoic acid have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[3] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

The diagram below illustrates a hypothetical mechanism of action for 2,4-Dichloro-3,5-dinitrobenzoic acid as an inhibitor of α-glucosidase, a key enzyme in postprandial glucose regulation.

Conclusion